molecular formula C25H21N5O3 B11280831 [7-(4-methylphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-nitrophenyl)methanone

[7-(4-methylphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-nitrophenyl)methanone

Cat. No.: B11280831
M. Wt: 439.5 g/mol
InChI Key: DWQYBGOYPLVMPB-UHFFFAOYSA-N
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Description

7-(4-methylphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with phenyl and nitrophenyl groups. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the substituted triazolopyrimidine with a methanone derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed in substitution reactions.

Major Products

    Oxidation: Formation of phenyl oxides and nitrophenyl oxides.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 7-(4-methylphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core but differs in its substituents.

    Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization, which is different from the π electron delocalization in the triazolopyrimidine compound.

Uniqueness

The uniqueness of 7-(4-methylphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone lies in its specific substitution pattern and the resulting biological activities. Its combination of phenyl and nitrophenyl groups with the triazolopyrimidine core provides distinct chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

[7-(4-methylphenyl)-5-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(2-nitrophenyl)methanone

InChI

InChI=1S/C25H21N5O3/c1-17-11-13-19(14-12-17)23-15-22(18-7-3-2-4-8-18)28(25-26-16-27-29(23)25)24(31)20-9-5-6-10-21(20)30(32)33/h2-14,16,22-23H,15H2,1H3

InChI Key

DWQYBGOYPLVMPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N(C3=NC=NN23)C(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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